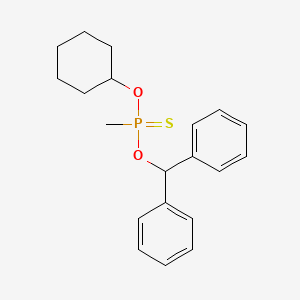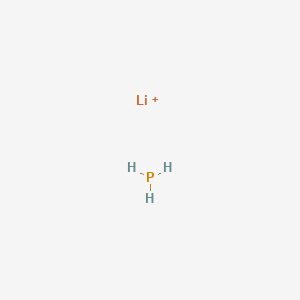
Lithium;phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium phosphane, also known as lithium phosphide, is an inorganic compound with the chemical formula Li3P. It is a gray or black solid that is highly reactive and used in various chemical applications. This compound is known for its unique properties and its role in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium phosphane can be synthesized through several methods. One common method involves the direct reaction of lithium metal with phosphorus at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
6Li+P4→2Li3P
Another method involves the reaction of lithium hydride with phosphorus trichloride:
3LiH+PCl3→Li3P+3HCl
Industrial Production Methods
Industrial production of lithium phosphane often involves the direct reaction of lithium and phosphorus in a controlled environment. The process requires careful handling of the reactants and products due to their reactivity and potential hazards.
Chemical Reactions Analysis
Types of Reactions
Lithium phosphane undergoes various types of chemical reactions, including:
Oxidation: Lithium phosphane can be oxidized to form lithium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Lithium phosphane can participate in substitution reactions with halides and other compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithium phosphane include halides, acids, and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure safety and desired outcomes.
Major Products Formed
The major products formed from reactions involving lithium phosphane include lithium phosphate, lithium halides, and various organophosphorus compounds.
Scientific Research Applications
Lithium phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and other chemical intermediates.
Medicine: Lithium phosphane is being investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium phosphane involves its ability to donate electrons and participate in redox reactions. It interacts with molecular targets through the formation of covalent bonds and the transfer of electrons. The pathways involved include the activation of phosphorus atoms and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium phosphane include:
- Sodium phosphane (Na3P)
- Potassium phosphane (K3P)
- Calcium phosphane (Ca3P2)
Comparison
Compared to these similar compounds, lithium phosphane is unique due to its higher reactivity and its ability to form stable complexes with various ligands. Its smaller ionic radius and higher charge density contribute to its distinct chemical behavior.
Conclusion
Lithium phosphane is a versatile and highly reactive compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
Properties
CAS No. |
61817-05-8 |
|---|---|
Molecular Formula |
H3LiP+ |
Molecular Weight |
41.0 g/mol |
IUPAC Name |
lithium;phosphane |
InChI |
InChI=1S/Li.H3P/h;1H3/q+1; |
InChI Key |
OVSWGSONVFMMMH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid](/img/structure/B14547748.png)
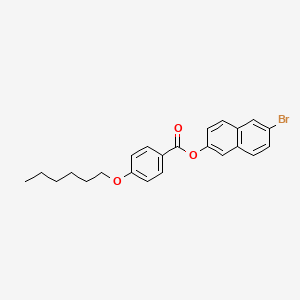
![2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol](/img/structure/B14547751.png)
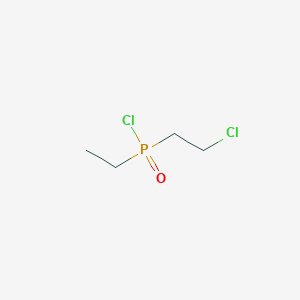

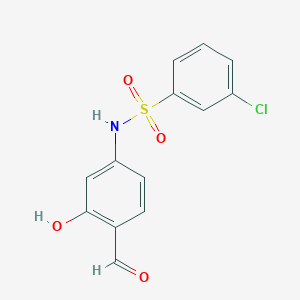
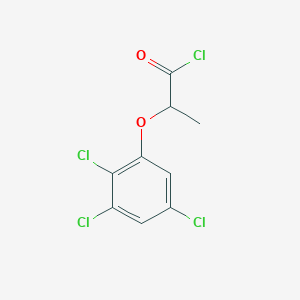
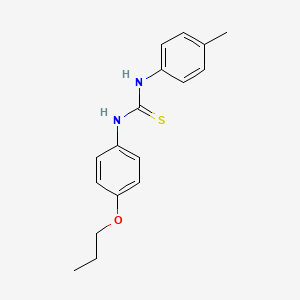
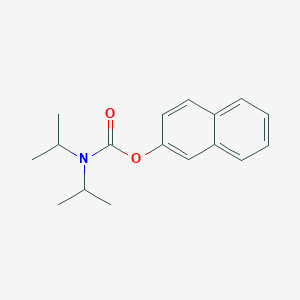
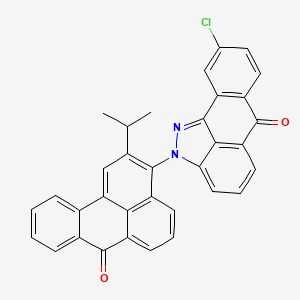

![N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14547810.png)
